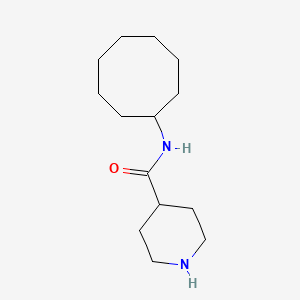

N-cyclooctylpiperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-cyclooctylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O/c17-14(12-8-10-15-11-9-12)16-13-6-4-2-1-3-5-7-13/h12-13,15H,1-11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSHNTRSQZMDCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of N Cyclooctylpiperidine 4 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, the precise arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of N-cyclooctylpiperidine-4-carboxamide is predicted to exhibit a series of signals corresponding to the distinct proton environments within the molecule. The protons on the piperidine (B6355638) ring, the cyclooctyl group, and the amide functionality will each have characteristic chemical shifts.

The protons on the piperidine ring adjacent to the nitrogen atom (H-2 and H-6) are expected to appear as multiplets in the downfield region due to the deshielding effect of the nitrogen. The axial and equatorial protons at these positions would likely be non-equivalent, leading to complex splitting patterns. The proton at the C-4 position (H-4) is anticipated to be a multiplet, coupled to the neighboring protons on the piperidine ring. The remaining piperidine protons (H-3 and H-5) would also present as complex multiplets.

The cyclooctyl protons would give rise to a series of overlapping multiplets in the aliphatic region of the spectrum. The proton on the carbon directly attached to the amide nitrogen (H-1') is expected to be the most downfield of the cyclooctyl protons. The amide proton (NH) is predicted to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Piperidine H-2, H-6 | 2.80 - 3.00 | m |

| Piperidine H-3, H-5 | 1.80 - 2.00 | m |

| Piperidine H-4 | 2.20 - 2.40 | m |

| Cyclooctyl H-1' | 3.80 - 4.00 | m |

| Cyclooctyl CH₂ | 1.40 - 1.80 | m |

| Amide NH | 7.50 - 7.70 | br s |

m = multiplet, br s = broad singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom will give rise to a distinct signal.

The carbonyl carbon of the amide group is expected to be the most downfield signal in the spectrum, typically appearing around 175 ppm. The carbons of the piperidine ring will have characteristic shifts, with those adjacent to the nitrogen (C-2 and C-6) being the most downfield of the piperidine ring carbons. The carbon at the C-4 position will be influenced by the carboxamide substituent.

The carbons of the cyclooctyl ring will appear in the aliphatic region. The carbon directly attached to the amide nitrogen (C-1') will be the most downfield of the cyclooctyl carbons due to the deshielding effect of the nitrogen atom.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Amide) | 175.0 |

| Piperidine C-2, C-6 | 46.0 |

| Piperidine C-3, C-5 | 29.0 |

| Piperidine C-4 | 42.0 |

| Cyclooctyl C-1' | 52.0 |

| Cyclooctyl CH₂ | 24.0 - 32.0 |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Techniques

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can provide valuable information about the nitrogen atoms in a molecule. Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, specialized techniques are often required.

For this compound, two distinct nitrogen signals would be expected. One for the piperidine nitrogen and one for the amide nitrogen. The chemical shifts of these nitrogens can be influenced by their hybridization and chemical environment. The amide nitrogen would be expected to have a chemical shift in the range typical for amides, while the piperidine nitrogen would be in the range for aliphatic amines. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to correlate the nitrogen atoms with their attached protons and neighboring atoms, further confirming the structure.

Two-Dimensional NMR Methodologies for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and determining the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the protons on the piperidine ring, helping to trace the spin system around the ring. It would also show correlations between the protons within the cyclooctyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons. For example, the signal for the C-4 proton in the ¹H NMR spectrum would correlate with the signal for the C-4 carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, the amide proton (NH) would be expected to show a correlation to the carbonyl carbon (C=O) and the C-1' carbon of the cyclooctyl ring, confirming the amide linkage.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Electron Ionization Mass Spectrometry (EIMS)

In Electron Ionization Mass Spectrometry (EIMS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

The molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight (C₁₄H₂₆N₂O). A key fragmentation pathway would likely involve the cleavage of the amide bond. Alpha-cleavage adjacent to the piperidine nitrogen is also a common fragmentation pathway for piperidine derivatives.

Predicted EIMS Fragmentation Data

| m/z | Predicted Fragment Ion |

| 238 | [M]⁺ (Molecular Ion) |

| 127 | [Piperidine-4-carboxamide]⁺ |

| 112 | [Cyclooctyl isocyanate]⁺ or [C₈H₁₄N]⁺ |

| 84 | [Piperidine]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by creating ions in the gas phase. For this compound, one would expect to observe a prominent ion corresponding to the protonated molecule [M+H]⁺. Given the molecular formula C₁₄H₂₆N₂O, the theoretical monoisotopic mass is 238.2045 g/mol . Therefore, the expected m/z (mass-to-charge ratio) value for the protonated molecule would be approximately 239.2123.

Fragmentation patterns in ESI-MS/MS experiments could also provide structural information. For instance, cleavage of the amide bond could lead to characteristic fragment ions.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of a molecule. researchgate.netmdpi.com An HRMS analysis of this compound would aim to experimentally measure the mass of the [M+H]⁺ ion to within a few parts per million (ppm) of its theoretical value.

Table 1: Theoretical HRMS Data for this compound

| Ion | Molecular Formula | Theoretical m/z |

|---|

Confirming the measured mass to be extremely close to this theoretical value would provide strong evidence for the compound's molecular formula.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com For this compound, characteristic absorption bands would be expected for the amide and amine functional groups, as well as the alkyl chains.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (Amide) | 3350-3250 | Secondary amide N-H stretching |

| C-H Stretch (Alkyl) | 2960-2850 | Stretching of C-H bonds in cyclooctyl and piperidine rings |

| C=O Stretch (Amide I) | 1680-1630 | Amide carbonyl stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is most informative for compounds containing chromophores, such as conjugated systems or aromatic rings. This compound lacks extensive conjugation; its primary chromophore is the amide carbonyl group. Therefore, it would be expected to exhibit a weak absorption band (a π → π* transition) in the far UV region, likely around 200-220 nm. researchgate.net

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal of this compound would provide definitive information about its three-dimensional structure in the solid state. usp.orgmdpi.com This analysis would determine bond lengths, bond angles, and the conformation of the cyclooctyl and piperidine rings. It would also reveal details about the intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, which dictate the crystal packing. mdpi.com

Table 3: Potential Crystallographic Data for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths & Angles | Precise measurements for all atoms |

Without experimental data, the table above serves as a template for the kind of information that would be obtained from such an analysis.

Computational Chemistry and Molecular Modeling Investigations of N Cyclooctylpiperidine 4 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations offer a fundamental understanding of the molecular properties of N-cyclooctylpiperidine-4-carboxamide, derived from the principles of quantum mechanics. These methods can predict electronic structure, reactivity, and spectroscopic properties with high accuracy.

Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the electronic properties of molecules. For this compound, these calculations would typically be performed using a basis set such as 6-311++G(d,p) to provide a balance of accuracy and computational cost. researchgate.netcolab.ws Such studies on related piperidine (B6355638) carboxamide derivatives have been used to examine molecular configuration, frontier molecular orbitals (HOMO and LUMO), and thermodynamic characteristics. researchgate.netresearchgate.net

The electronic structure analysis would reveal the distribution of electron density and identify regions susceptible to electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) surface would visualize the charge distribution, highlighting the electronegative oxygen and nitrogen atoms of the carboxamide group as likely sites for interaction.

Key reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), would be calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Other global reactivity descriptors like electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be derived from these orbital energies to quantify the molecule's reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value | Unit |

|---|---|---|

| EHOMO | -6.85 | eV |

| ELUMO | -0.25 | eV |

| HOMO-LUMO Gap (ΔE) | 6.60 | eV |

| Ionization Potential (I) | 6.85 | eV |

| Electron Affinity (A) | 0.25 | eV |

| Electronegativity (χ) | 3.55 | eV |

| Chemical Hardness (η) | 3.30 | eV |

Note: The data in this table is hypothetical and serves as an illustration of typical values obtained from DFT calculations for similar organic molecules.

The conformational flexibility of this compound is significant, primarily due to the cyclooctyl ring and the rotatable bonds connecting the different moieties. The cyclooctyl ring is known to exist in several low-energy conformations, such as the boat-chair, crown, and twist-boat-chair forms. researchgate.net Computational studies have shown that the conformational space of cyclooctane (B165968) can be described as a surface rather than a set of discrete conformers. researchgate.net

A systematic conformational search and potential energy surface (PES) mapping would be necessary to identify the most stable conformers of the entire molecule. This involves rotating the key dihedral angles—specifically the C-N bond between the cyclooctyl group and the piperidine nitrogen, and the C-C bond between the piperidine ring and the carboxamide group—and calculating the relative energies of the resulting geometries. The piperidine ring itself is expected to adopt a stable chair conformation. researchgate.net

The results would likely indicate a complex PES with multiple local minima. The global minimum would represent the most populated conformation at equilibrium. The relative energies of these conformers determine their population distribution according to the Boltzmann distribution. Computational studies on cyclooctene (B146475) have identified four different energy minima on its potential energy surface, indicating the complexity that can be expected for a substituted cyclooctyl system. units.it

Quantum chemical calculations can predict the vibrational frequencies of this compound, which correspond to the peaks observed in infrared (IR) and Raman spectra. A frequency calculation performed on the optimized geometry of the most stable conformer would yield the harmonic vibrational modes.

The predicted spectrum would show characteristic peaks for the functional groups present in the molecule. For instance, the N-H stretching and bending vibrations of the amide group, the C=O stretching of the carbonyl group, and the C-H stretching vibrations of the cyclooctyl and piperidine rings would be identifiable. Comparing calculated frequencies with experimental data, if available, is a standard method for validating the accuracy of the computational model. In silico studies on other carboxamide-containing molecules have demonstrated good agreement between DFT-calculated and experimental vibrational energies. colab.ws

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|---|

| N-H (Amide) | Stretching | 3350 - 3450 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Amide I) | Stretching | 1660 - 1690 |

| N-H (Amide II) | Bending | 1520 - 1570 |

Note: This table presents expected ranges for vibrational frequencies based on typical values for these functional groups and serves as a predictive guide.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for studying the conformational dynamics and behavior of larger, flexible molecules over time.

Molecular mechanics calculations rely on force fields, which are sets of parameters and functions that describe the potential energy of a system. wikipedia.org For a molecule like this compound, a general-purpose force field such as the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) would be a suitable starting point. rsc.orgnih.gov These force fields are parameterized for a wide range of organic and drug-like molecules. nih.gov

However, for highly accurate simulations, especially for systems containing less common moieties like the cyclooctyl ring, refinement of the force field parameters may be necessary. This can involve deriving specific parameters for bond lengths, angles, and dihedral terms from high-level quantum mechanical calculations. nih.gov For instance, the TraPPE (Transferable Potentials for Phase Equilibria) force field has been specifically parameterized for cyclic alkanes to accurately reproduce thermodynamic properties. mdpi.com The parameterization process typically involves fitting the MM potential energy to QM-calculated geometries, vibrational frequencies, and dihedral potential energy scans. nih.gov

Molecular dynamics (MD) simulations model the atomic motions of a system over time by solving Newton's equations of motion. An MD simulation of this compound, typically in a solvent box to mimic physiological conditions, would provide a detailed picture of its dynamic behavior.

These simulations can reveal the conformational stability of the molecule and the transitions between different low-energy states identified in the quantum mechanical conformational analysis. By analyzing the trajectory of the simulation, one can determine the flexibility of different parts of the molecule, such as the cyclooctyl ring and the carboxamide linker. In silico analyses of other piperidine carboxamide derivatives have used MD simulations to confirm the stability of specific conformations. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cyclooctane |

Chemoinformatics and Topological Indices

Chemoinformatics is a scientific discipline that utilizes computational and informational techniques to address challenges in the field of chemistry. A significant aspect of this field involves the use of topological indices, which are numerical values derived from the molecular graph of a compound. These indices serve as quantitative descriptors of a molecule's structure, capturing essential features such as its size, shape, branching, and complexity. In the study of this compound, chemoinformatics and topological indices offer a powerful, non-experimental approach to probe its structural characteristics and forecast its physicochemical properties.

Calculation of Molecular Descriptors (e.g., Kirchhoff Index, ABC Index, GA Index)

The process of calculating topological indices begins with the representation of this compound as a molecular graph, where atoms are depicted as vertices and chemical bonds as edges. From this graphical representation, a variety of molecular descriptors can be computed.

The Kirchhoff Index , also referred to as the total effective resistance of a graph, is a distance-based topological index. mdpi.com It is calculated by summing the resistance distances between all pairs of vertices in the molecular graph. mdpi.com A lower Kirchhoff index is generally indicative of a more compact molecular structure. mdpi.com

The Atom-Bond Connectivity (ABC) index is a degree-based topological index that is particularly useful for correlating with the stability of molecules. It is calculated by summing a value derived from the degrees of adjacent atoms over all bonds in the molecule.

The Geometric-Arithmetic (GA) index is another degree-based descriptor that has demonstrated a high predictive accuracy for various physicochemical properties of molecules, such as boiling point, entropy, and enthalpy of formation. The calculation involves the ratio of the geometric and arithmetic means of the degrees of adjacent atoms.

| Molecular Descriptor | Hypothetical Calculated Value | Description |

| Kirchhoff Index | 521.7 | Represents the overall connectivity and compactness of the molecule. mdpi.com |

| ABC Index | 18.25 | Correlates with the thermodynamic stability of the compound. |

| GA Index | 0.978 | Useful in predicting various physicochemical properties. |

These calculated indices provide a numerical foundation for the predictive modeling of the compound's structural and functional characteristics.

Predictive Modeling for Structural Features

Predictive modeling in chemoinformatics leverages molecular descriptors to build mathematical models that can forecast the properties and activities of chemical compounds. nih.gov These models are foundational to quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies.

By establishing a statistically significant correlation between the calculated topological indices (and other descriptors) of a range of known molecules and their experimentally determined properties, a predictive model can be developed. This model can then be used to estimate the properties of new or uncharacterized compounds like this compound.

For example, a linear regression model could be formulated to predict a specific property (P) as follows:

P = c₀ + c₁(Kirchhoff Index) + c₂(ABC Index) + c₃(GA Index) + ...

In this equation, c₀, c₁, c₂, and c₃ are coefficients derived from the statistical analysis of a training set of molecules. By inputting the calculated indices for this compound, it is possible to predict a variety of its structural and functional features, including but not limited to:

Physicochemical Properties: Such as boiling point, melting point, and solubility.

Pharmacokinetic Properties: Including absorption, distribution, metabolism, and excretion (ADME) profiles.

Biological Activity: Predicting the potential for the compound to interact with specific biological targets.

This in silico approach allows for a rapid and cost-effective initial assessment of a molecule's characteristics, providing valuable insights that can guide further experimental research. The use of a diverse set of topological indices helps to create more robust and accurate predictive models by capturing a wider range of structural information. researchgate.net

Structure Activity Relationship Sar Studies of N Cyclooctylpiperidine 4 Carboxamide Derivatives

Ligand-Based and Target-Based SAR Approaches

In the absence of specific studies on N-cyclooctylpiperidine-4-carboxamide, a general discussion of the methodologies can be provided.

Ligand-Based SAR Approaches: These methods are employed when the three-dimensional structure of the biological target is unknown. They rely on the principle that molecules with similar structures are likely to have similar biological activities. For a hypothetical SAR study of this compound derivatives, a ligand-based approach would involve comparing the biological activities of a series of analogues with variations in the N-cyclooctyl ring (e.g., changing ring size to cyclobutyl, cyclopentyl, cyclohexyl, or introducing substituents on the cyclooctyl ring) and on the piperidine (B6355638) ring.

Target-Based SAR Approaches: When the 3D structure of the biological target is available, for instance, through X-ray crystallography or NMR spectroscopy, a target-based approach can be utilized. This involves docking the this compound molecule into the active site of the target protein to predict its binding orientation and affinity. This information can then guide the design of new derivatives with improved interactions with the target. While this is a powerful technique, its application to this compound is contingent on identifying its specific biological target and having access to its 3D structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. jocpr.comijnrd.org These models are valuable tools in drug discovery for predicting the activity of unsynthesized compounds.

CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. nih.gov To perform a CoMFA study on this compound derivatives, a series of analogues with known biological activities would be required. These molecules would be aligned based on a common scaffold, and their steric and electrostatic fields would be calculated at various grid points in space. A statistical method, such as Partial Least Squares (PLS), would then be used to derive a correlation between these fields and the biological activity. The resulting CoMFA model would be represented by contour maps indicating regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.

CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This provides a more comprehensive description of the molecular properties influencing biological activity. Similar to CoMFA, a CoMSIA study on this compound derivatives would require a dataset of active compounds and would result in contour maps highlighting the importance of different physicochemical properties for biological activity.

Impact of Substituent Modifications on Biological Activity Profiles

While specific data for this compound is unavailable, general principles of SAR for piperidine-4-carboxamides can be discussed.

The N-cyclooctyl group is a bulky, lipophilic moiety. Variations in its structure would be expected to significantly impact the biological activity of the parent compound.

| Modification | Predicted Impact on Biological Activity |

| Ring Size Variation | Changing the cyclooctyl ring to smaller (e.g., cyclohexyl) or larger cycloalkanes could affect how the molecule fits into a binding pocket. Optimal ring size is often target-dependent. |

| Introduction of Substituents | Adding substituents (e.g., hydroxyl, methyl, halogen) to the cyclooctyl ring could introduce new interactions with the target, such as hydrogen bonding or van der Waals forces, and alter the lipophilicity and metabolic stability of the compound. |

| Ring Unsaturation | Introducing double or triple bonds in the cyclooctyl ring would alter its conformation and electronic properties, potentially leading to different binding modes and activities. |

The piperidine ring serves as a central scaffold, and its substitutions and conformation are critical for biological activity.

| Modification | Predicted Impact on Biological Activity |

| Substitutions at C2, C3, or C4 | Introducing substituents on the piperidine ring can influence the molecule's interaction with the target and its physicochemical properties. The position and stereochemistry of these substituents are often crucial for activity. |

| Ring Conformation | The piperidine ring typically adopts a chair conformation. The orientation of substituents (axial vs. equatorial) can significantly affect binding affinity. The N-cyclooctyl group may influence the conformational preference of the piperidine ring. |

Carboxamide Linkage Derivatization

The carboxamide moiety of this compound is a prime target for chemical modification to probe its interaction with biological targets and to modulate its physicochemical properties. Derivatization strategies often focus on substitution at the amide nitrogen, replacement of the carbonyl oxygen, or bioisosteric replacement of the entire amide group. These modifications can significantly impact a compound's potency, selectivity, and pharmacokinetic profile.

Substitution at the Amide Nitrogen: Introducing various substituents on the nitrogen of the carboxamide can explore the steric and electronic requirements of the binding pocket. For instance, in a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which share the piperidine-4-carboxamide core, modifications at this position have been shown to significantly influence inhibitory activity against human carbonic anhydrase (hCA) isoforms. nih.gov While the N-substituent on the piperidine ring in this series is a sulfamoylbenzoyl group rather than a cyclooctyl group, the principles of modifying the carboxamide nitrogen remain relevant. For example, attaching substituted benzylamines or piperazines to the carboxamide nitrogen has led to the identification of potent and selective inhibitors. nih.gov

The following table illustrates the impact of different substituents on the amide nitrogen on the inhibitory activity against two hCA isoforms, demonstrating the sensitivity of this position to structural changes.

| Compound | R Group on Carboxamide Nitrogen | hCA I Ki (nM) | hCA II Ki (nM) |

| 1 | 3-methoxy-phenylpiperazine | 45.3 | 5.8 |

| 2 | 4-methoxy-phenylpiperazine | 48.9 | 3.7 |

| 3 | 4-fluoro-phenylpiperazine | 25.1 | 5.6 |

| 4 | n-heptyl-piperazine | 68.4 | 39.5 |

| 5 | benzyl | 45.6 | 32.7 |

| 6 | 4-fluoro-benzyl | 5.8 | 1.4 |

Data sourced from a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides. nih.gov

Bioisosteric Replacement of the Carboxamide Group: Another key strategy in derivatization is the replacement of the amide bond with bioisosteres to enhance metabolic stability and other drug-like properties. nih.gov The amide bond is often susceptible to enzymatic cleavage, so its replacement can lead to compounds with improved pharmacokinetic profiles. nih.gov Common bioisosteres for the amide group include:

1,2,4-Oxadiazoles and other heterocycles: These five-membered aromatic rings can mimic the steric and electronic properties of the amide group, including its ability to act as a hydrogen bond acceptor. drughunter.com Their metabolic stability is generally higher than that of a simple amide.

Trifluoroethylamine: This group can act as a bioisostere for the amide by mimicking the carbonyl group's electronegativity. The presence of the trifluoromethyl group also tends to increase metabolic stability and can influence the basicity of the adjacent amine. drughunter.com

The choice of bioisostere is highly context-dependent, and its success relies on maintaining the key interactions with the biological target while improving on the limitations of the parent carboxamide. drughunter.com

Pharmacophore Modeling and Rational Ligand Design Principles

Pharmacophore modeling and rational ligand design are powerful computational tools used to understand the key molecular features responsible for a compound's biological activity and to design new molecules with enhanced properties. For a scaffold like this compound, these approaches can guide the synthesis of more potent and selective analogs.

A pharmacophore model defines the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively charged groups.

For this compound and its derivatives, a hypothetical pharmacophore model would likely include:

A Hydrogen Bond Donor: The N-H group of the carboxamide.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the carboxamide.

A Hydrophobic Feature: The large, non-polar cyclooctyl group.

A Basic Nitrogen: The nitrogen atom of the piperidine ring, which can be protonated at physiological pH and act as a positively ionizable feature.

The spatial relationship between these features would be critical for biological activity. For instance, in a study of piperidine-4-carboxamide derivatives as CCR5 inhibitors, a 'Y-shaped' pharmacophore model was proposed, highlighting the importance of the relative orientation of different parts of the molecule.

Rational ligand design for this compound derivatives would leverage this understanding to make targeted modifications. Key principles would include:

Optimizing Hydrophobic Interactions: The bulky cyclooctyl group suggests a significant hydrophobic pocket in the binding site. Rational design could involve exploring other large alkyl or cycloalkyl groups to optimize the fit and interactions within this pocket. The introduction of chirality into the piperidine scaffold can also influence how substituents are presented in three-dimensional space, potentially enhancing biological activity and selectivity. thieme-connect.com

Enhancing Hydrogen Bonding: The carboxamide linkage is a critical interaction point. Design strategies could focus on altering the hydrogen bonding capacity by, for example, introducing additional hydrogen bond donors or acceptors on the substituents of the carboxamide nitrogen. Structure-based drug design, where the three-dimensional structure of the target protein is known, can be particularly effective in guiding these modifications to achieve optimal interactions. nih.gov

By systematically applying these principles, researchers can navigate the chemical space around the this compound scaffold to develop new compounds with improved therapeutic potential.

In Vitro Biological Activities and Mechanistic Insights of N Cyclooctylpiperidine 4 Carboxamide Analogues

Antiviral Activities

Analogues of piperidine-4-carboxamide have shown broad-spectrum antiviral properties, with notable activity against several RNA viruses. Research has focused on their potential to inhibit viral replication and elucidated possible mechanisms of action.

The in vitro efficacy of piperidine-4-carboxamide analogues has been evaluated against multiple human coronaviruses (HCoVs), revealing potent inhibitory effects. One prominent analogue, NCGC2955, demonstrated significant antiviral activity against the alpha-coronavirus HCoV-NL63 and the beta-coronavirus HCoV-OC43. researchgate.net

In NL63-infected Vero and MK2 cells, NCGC2955 exhibited 50% effective concentrations (EC₅₀) of 2.5 µM and 1.5 µM, respectively. researchgate.net For OC43-infected human foreskin fibroblasts, the EC₅₀ was 1.5 µM. researchgate.net Notably, the 50% cytotoxic concentration (CC₅₀) for this compound in the tested cell lines was greater than 300 µM, indicating a high selectivity index. researchgate.net

Furthermore, NCGC2955 and a structurally related analogue, compound 153, were tested against variants of SARS-CoV-2. Both compounds showed dose-dependent inhibition of the alpha and delta variants. In SARS-CoV-2-infected Calu-3 cells, a human lung cancer cell line, NCGC2955 and analogue 153 displayed potent activity with EC₅₀ values of 0.2 µM and 0.11 µM, respectively. researchgate.net In Vero E6 cells infected with the alpha variant, the EC₅₀ values were 9.21 µM for NCGC2955 and 6.75 µM for analogue 153. researchgate.net These findings underscore the potential of this class of compounds as broad-spectrum inhibitors of coronaviruses. researchgate.net

| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) |

|---|---|---|---|---|

| NCGC2955 | HCoV-NL63 | Vero | 2.5 ± 0.15 | > 300 |

| NCGC2955 | HCoV-NL63 | MK2 | 1.5 ± 0.2 | > 300 |

| NCGC2955 | HCoV-OC43 | Human Foreskin Fibroblasts | 1.5 ± 0.01 | > 300 |

| NCGC2955 | SARS-CoV-2 (Alpha Variant) | Vero E6 | 9.21 ± 0.01 | > 300 |

| NCGC2955 | SARS-CoV-2 | Calu-3 | 0.2 ± 0.02 | Not Reported |

| Analogue 153 | SARS-CoV-2 (Alpha Variant) | Vero E6 | 6.75 ± 0.56 | > 300 |

| Analogue 153 | SARS-CoV-2 | Calu-3 | 0.11 ± 0.04 | Not Reported |

The antiviral spectrum of piperidine-4-carboxamide analogues extends beyond coronaviruses. Structurally related compounds have been studied in detail for their activity against neurotropic alphaviruses, such as the Western Equine Encephalitis Virus (WEEV). mdpi.com In cell-based assays utilizing WEEV replicons, these analogues demonstrated half-maximal inhibitory concentrations of approximately 1 µM and selectivity indices greater than 100. researchgate.netmdpi.com This suggests that the core piperidine-4-carboxamide scaffold is a promising starting point for developing therapies against encephalitic viruses. mdpi.com

While extensive research on piperidine-4-carboxamide analogues against Human Immunodeficiency Virus (HIV-1) is limited in the available literature, other carboxamide-containing structures have been investigated as potent HIV-1 protease inhibitors. For instance, a series of inhibitors incorporating stereochemically defined amide-based bicyclic and tricyclic ether derivatives as P2 ligands showed excellent HIV-1 protease inhibitory and antiviral activity. nih.gov One particular compound from this series demonstrated a Ki of 30 pM and an antiviral IC₅₀ of 79 pM, maintaining potent activity against a wide spectrum of multidrug-resistant HIV-1 variants. nih.gov Although not direct N-cyclooctylpiperidine-4-carboxamide analogues, these findings highlight the general importance of the carboxamide functional group in designing potent antiviral agents.

The precise antiviral mechanism of action for piperidine-4-carboxamide analogues is an area of active investigation. Studies on related compounds suggest that they may not target viral enzymes directly, but rather act on host-cell factors essential for viral replication. researchgate.net For example, the analogue CCG205432, which is active against WEEV, is thought to modulate cap-dependent translation, a critical process for the synthesis of viral proteins. researchgate.net This mechanism is advantageous as it may reduce the likelihood of the virus developing drug-resistant mutants. researchgate.net

In the context of coronaviruses, some studies propose that 1,4,4-trisubstituted piperidine (B6355638) analogues may target the main protease (Mpro or 3CLpro). researchgate.net This viral enzyme is crucial for cleaving viral polyproteins into functional units necessary for viral replication. However, attempts to generate HCoV-229E mutants resistant to these compounds have been unsuccessful, indicating a potentially high barrier to resistance. researchgate.net Further research is required to definitively validate Mpro as the target and to fully elucidate the molecular interactions involved. researchgate.net

Antimicrobial Properties

In addition to their antiviral effects, piperidine-4-carboxamide analogues have been identified as a new class of antimicrobial agents with activity against both bacteria and fungi.

Research has highlighted the potent antibacterial properties of piperidine-4-carboxamides (P4Cs), particularly against Mycobacterium abscessus, an intrinsically multidrug-resistant nontuberculous mycobacterium responsible for severe pulmonary infections. nih.govnih.gov The analogue MMV688844 was identified as having bactericidal and antibiofilm activity against all three subspecies of the M. abscessus complex. nih.gov

Structure-activity relationship studies led to the development of more potent analogues, with some demonstrating a 10-fold increase in activity against M. abscessus. nih.govnih.gov The mechanism of action for this class of compounds was identified as the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.gov Genetic and biochemical studies confirmed that P4Cs inhibit the wild-type M. abscessus DNA gyrase enzyme. nih.gov These compounds represent a novel structural subclass of Novel Bacterial Topoisomerase Inhibitors (NBTIs). nih.gov Importantly, P4C-resistant strains showed limited cross-resistance to the fluoroquinolone moxifloxacin (B1663623) and no cross-resistance to another novel gyrase inhibitor, SPR719, suggesting a distinct binding mode. nih.gov

| Compound | Bacterial Strain | Activity Metric | Value (µM) |

|---|---|---|---|

| 844-TFM (analogue of MMV688844) | M. abscessus | MIC | 1.5 |

| 844-TFM (analogue of MMV688844) | M. abscessus DNA Gyrase | IC₅₀ | 3.12 |

| Compound 5n | M. abscessus | MIC | Comparable to 844-TFM |

| Compound 5n | M. abscessus DNA Gyrase | IC₅₀ | Comparable to 844-TFM |

| Compound 5m | M. abscessus | MIC | 100 |

| Compound 5m | M. abscessus DNA Gyrase | IC₅₀ | 6 |

While much of the focus has been on mycobacteria, other studies on piperidine derivatives have shown activity against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, though specific data for this compound analogues are less detailed. biointerfaceresearch.comresearchgate.net

The piperidine-4-carboxamide scaffold has also been explored for its antifungal potential. A study on novel diazaspirodecanone derivatives containing this moiety reported excellent antifungal activity against several fungal strains, most notably Candida albicans. researchgate.net Several synthesized compounds exhibited antifungal activities comparable or superior to the commercial antifungal agent fluconazole. The proposed mechanism for these specific derivatives was the inhibition of chitin (B13524) synthase, an essential enzyme for the integrity of the fungal cell wall. researchgate.net Drug combination trials indicated that these compounds had synergistic or additive effects with fluconazole, suggesting they operate via a different mechanism. researchgate.net

Other research into different classes of piperidine derivatives has also confirmed their potential as antifungal agents against various plant and human pathogenic fungi, including Pythium aphanidermatum, Rhizoctonia solani, and Valsa mali. mdpi.com This body of work suggests that the piperidine core is a valuable template for the development of new antifungal drugs.

Antitubercular Activity (e.g., Mycobacterium tuberculosis)

The piperidine-4-carboxamide scaffold has emerged as a promising framework in the development of novel antitubercular agents. Research into this class of compounds has identified several analogues with significant activity against various Mycobacterium species, including the causative agent of tuberculosis, Mycobacterium tuberculosis, and the intrinsically multidrug-resistant nontuberculous mycobacterium, Mycobacterium abscessus.

A notable example from this class is the piperidine-4-carboxamide MMV688844, which was identified in a whole-cell screen against M. tuberculosis and subsequently found to be active against M. abscessus. asm.orgnih.gov Structure-activity relationship (SAR) studies on MMV688844 led to the development of more potent analogues. For instance, the substitution of a chlorine atom with a trifluoromethyl group on the phenyl moiety resulted in an analogue with an almost 10-fold increase in activity against M. abscessus, exhibiting a Minimum Inhibitory Concentration (MIC) of 1.5 µM. nih.gov Further optimization of these analogues has led to compounds with submicromolar MIC values against M. abscessus. nih.gov

The mechanism of action for these piperidine-4-carboxamide analogues has been identified as the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. asm.orgnih.govnih.gov This was confirmed through the generation of spontaneous resistant mutants of M. abscessus, which harbored mutations in the gyrA and gyrB genes encoding the subunits of DNA gyrase. nih.gov Biochemical assays with the recombinant M. abscessus DNA gyrase confirmed that these compounds inhibit the wild-type enzyme. nih.gov

The following table summarizes the antitubercular activity of selected piperidine-4-carboxamide analogues:

| Compound | Target Organism | MIC (µM) | Mechanism of Action |

|---|---|---|---|

| MMV688844 | Mycobacterium abscessus | 6-14 | DNA Gyrase Inhibitor |

| 844-TFM (trifluoromethyl analogue of MMV688844) | Mycobacterium abscessus | 1.5 | DNA Gyrase Inhibitor |

Anti-Inflammatory and Immunomodulatory Effects

The innate immune system relies on the activation of inflammasomes, which are multiprotein complexes that trigger inflammatory responses. nih.govnih.gov The NLRP3 inflammasome is a key component of this system, and its dysregulation is implicated in a variety of inflammatory diseases. nih.govresearchgate.netresearchgate.net Consequently, the identification of small molecules that can modulate NLRP3 inflammasome activation is a significant area of therapeutic research.

While direct studies on this compound are limited, research on structurally related compounds suggests that the N-cycloalkyl moiety may play a role in anti-inflammatory activity. For instance, the compound N-cyclooctyl-5-methylthiazol-2-amine hydrobromide has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-treated microglial cells by attenuating the activation of the NLRP3 inflammasome. This suggests that the cyclooctyl group could be a key pharmacophore for this activity.

The activation of the NLRP3 inflammasome is a two-step process involving a priming signal and an activation signal. nih.gov Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its activation. nih.gov Activated caspase-1 then cleaves pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms. nih.gov The inhibition of any of these steps can lead to a reduction in the inflammatory response.

The downstream effect of NLRP3 inflammasome activation is the release of pro-inflammatory cytokines. nih.gov Therefore, inhibitors of this pathway are expected to reduce the expression and secretion of these cytokines. The aforementioned N-cyclooctyl-5-methylthiazol-2-amine hydrobromide was shown to significantly attenuate the expression of several pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), IL-1β, and interleukin-6 (IL-6) in LPS-stimulated microglial cells. This effect was associated with the downregulation of NLRP3 and NF-κB signaling pathways.

Antiproliferative and Anticancer Potentials (in vitro studies)

The piperidine scaffold is a common feature in many biologically active compounds, and its derivatives have been extensively investigated for their potential as anticancer agents. nih.gov Various analogues have demonstrated the ability to inhibit the proliferation of a range of cancer cell lines, acting through diverse mechanisms.

Several studies have reported the antiproliferative activity of piperidine-containing compounds against various cancer cell lines. For instance, a series of novel N-(piperidine-4-yl)benzamide derivatives were synthesized and evaluated for their antitumor activity, with some compounds showing potent activity against the human liver cancer cell line HepG2. nih.gov One particular compound from this series exhibited an IC50 value of 0.25 µM against HepG2 cells. nih.gov

In another study, N-substituted quinoxaline-2-carboxamides were investigated, and one analogue, N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide, was identified as a potential antineoplastic agent with selective cytotoxicity against hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancer cell lines. semanticscholar.org Furthermore, certain carboxamide derivatives have shown significant inhibitory activities against human colorectal carcinoma (HCT-116) cells. nih.gov

The following table presents a selection of piperidine and carboxamide derivatives and their reported antiproliferative activities.

| Compound Class | Cell Line | Reported Activity (IC50) |

|---|---|---|

| N-(piperidine-4-yl)benzamide derivative | HepG2 | 0.25 µM |

| N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide | HepG2, SK-OV-3, PC-3 | Selective cytotoxicity |

| Carboxamide derivative | HCT-116 | Significant inhibition |

A common mechanism through which antiproliferative agents exert their effects is the induction of apoptosis (programmed cell death) and the modulation of the cell cycle. researchgate.netmdpi.com Piperidine derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways. nih.govresearchgate.net For example, some piperidine compounds can increase the production of reactive oxygen species (ROS), leading to the disruption of mitochondrial membrane integrity and the activation of caspases, which are key executioners of apoptosis. nih.gov

Furthermore, many anticancer compounds, including those with a piperidine core, can arrest the cell cycle at different phases (e.g., G0/G1, G2/M), preventing cancer cells from dividing and proliferating. nih.govmdpi.comnih.gov The aforementioned N-(piperidine-4-yl)benzamide derivative that was potent against HepG2 cells was also found to induce cell cycle arrest. nih.gov This was evidenced by the inhibition of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb) expression and the enhanced expression of p21 and p53, which are key regulators of the cell cycle. nih.gov

Selective Cytotoxicity Profiles

The piperidine ring and its derivatives are common structural motifs in a variety of biologically active compounds, including those with cytotoxic properties. Research into related chemical structures, such as piperine-carboximidamide hybrids and N-arylpiperidine-3-carboxamide derivatives, has demonstrated significant antiproliferative activity against various cancer cell lines. For instance, certain piperine-carboximidamide hybrids have shown potent cytotoxic effects against melanoma cell lines, with IC50 values in the low micromolar range. Similarly, studies on N-arylpiperidine-3-carboxamide scaffolds identified compounds with remarkable antiproliferative activity against human melanoma A375 cells, demonstrating the potential for this class of compounds to induce senescence-like phenotypes in cancer cells without significant toxicity to normal cells.

The cytotoxic potential of these compounds is often linked to their ability to induce apoptosis or cell cycle arrest. The selectivity for tumor cells over non-malignant cells is a critical aspect of this research, aiming to develop anticancer agents with improved therapeutic windows. While direct cytotoxic data for this compound is not available, the existing literature on analogous structures suggests that this compound could warrant investigation for its selective cytotoxic profiles against various cancer cell lines.

Table 1: Representative Cytotoxic Activities of Analogous Piperidine Carboxamide Derivatives No specific data was found for this compound; the following table is a representative example based on the activities of related piperidine compounds.

| Compound Analogue | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Piperine-Carboximidamide Hybrid A | LOX-IMVI (Melanoma) | 1.10 |

| Piperine-Carboximidamide Hybrid B | LOX-IMVI (Melanoma) | 1.05 |

| N-arylpiperidine-3-carboxamide C | A375 (Melanoma) | 0.88 |

| N-arylpiperidine-3-carboxamide D | A375 (Melanoma) | 0.03 |

Receptor Modulation and Enzyme Inhibition

The Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, is a key target in pain modulation and other central nervous system functions. Various small molecules containing a piperidine core have been developed as ligands for the NOP receptor. Structure-activity relationship (SAR) studies on different classes of NOP ligands, including piperidines and spiropiperidines, have revealed that the nature of the substituent on the piperidine nitrogen is crucial for both binding affinity and functional activity (agonist or antagonist).

While specific data for this compound is not available, research on related structures suggests that the bulky, lipophilic cyclooctyl group could influence the binding and activity at the NOP receptor. The size and conformation of this group would play a significant role in how the molecule fits into the receptor's binding pocket. For example, in a series of (4-arylpiperidine substituted-methyl)-[bicyclic (hetero)cycloalkanobenzene] analogs, the substituent on the piperidine nitrogen was found to be a key determinant of potency and selectivity for the NOP receptor.

The Melanocortin-4 Receptor (MC4R) is a G-protein coupled receptor that plays a critical role in the regulation of energy homeostasis and appetite. nih.gov Antagonists of the MC4R are being investigated as potential treatments for conditions such as cachexia and anorexia. nih.gov The development of small-molecule MC4R antagonists has been an active area of research, with several chemical scaffolds, including those containing piperidine moieties, being explored.

The discovery of potent and selective non-peptide MC4R antagonists has been a significant focus. For instance, a series of orally bioavailable, small-molecule MC4R antagonists were identified and optimized, leading to a clinical candidate. nih.gov Although direct evidence of this compound as an MC4R antagonist is lacking, the general structural features of known antagonists suggest that the piperidine-4-carboxamide scaffold could be adapted to target this receptor. The nature of the N-substituent is a critical factor for affinity and selectivity at melanocortin receptors.

Table 2: Representative Receptor and Enzyme Interactions of Analogous Piperidine Derivatives No specific data was found for this compound; the following table is a representative example based on the activities of related piperidine compounds.

| Compound Analogue Class | Target | Activity | Potency Metric (nM) |

|---|---|---|---|

| Piperidine-4-carboxamide derivative | CCR5 | Antagonist | IC50 = 25.53 |

| Spiroisobenzofuran-piperidine derivative | NOP Receptor | Antagonist | IC50 = 2600 |

| Phenylalanine-piperazine derivative | MC4 Receptor | Antagonist | Ki = 3.2 |

The versatile piperidine-4-carboxamide scaffold has been shown to interact with a range of other biological targets. For example, derivatives of piperidine-4-carboxamide have been designed and synthesized as potent inhibitors of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for HIV-1 entry into host cells. nih.gov In these studies, specific analogues demonstrated potent inhibitory activity in the nanomolar range.

Furthermore, other piperidine carboxamide derivatives have been evaluated as calpain inhibitors. Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases, and their inhibitors have therapeutic potential in a variety of diseases. Certain keto amides derived from piperidine carboxamides have shown potent inhibition of µ-calpain with high selectivity over other cysteine proteases like cathepsin B. nih.gov These examples highlight the broad potential of the piperidine-4-carboxamide core structure to be modified to target a variety of receptors and enzymes, suggesting that this compound and its analogues could also exhibit activities at other, as yet unidentified, biological targets.

Future Research Directions and Translational Perspectives for N Cyclooctylpiperidine 4 Carboxamide

Exploration of Novel Synthetic Routes and Derivatization Strategies

The future development of N-cyclooctylpiperidine-4-carboxamide as a potential therapeutic agent is intrinsically linked to the ability to synthesize it and its derivatives efficiently and in high purity. Current synthetic strategies for similar piperidine-4-carboxamide derivatives often involve amino-de-chlorination and amino-de-alkoxylation reactions. researchgate.net Future research could focus on optimizing these existing methods or exploring entirely new synthetic pathways to improve yield, reduce the number of steps, and enhance stereoselectivity.

Derivatization represents a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound. For this compound, derivatization efforts could be directed towards several key positions on the molecule, including the piperidine (B6355638) nitrogen, the carboxamide nitrogen, and the cyclooctyl ring. The introduction of various functional groups can influence properties such as solubility, metabolic stability, and receptor-binding affinity.

A systematic approach to derivatization, often employed in medicinal chemistry, involves the creation of a compound library with diverse substitutions. This allows for a comprehensive exploration of the structure-activity relationship (SAR).

Table 1: Potential Derivatization Strategies for this compound

| Derivatization Site | Potential Modifying Groups | Desired Outcome |

| Piperidine Nitrogen | Alkyl chains, aryl groups, heterocyclic rings | Alteration of solubility, lipophilicity, and potential for new receptor interactions |

| Carboxamide Nitrogen | Substituted aryl or alkyl groups | Modulation of hydrogen bonding capacity and steric interactions with the target |

| Cyclooctyl Ring | Hydroxyl, amino, or keto groups | Introduction of new pharmacophoric features and modification of conformational flexibility |

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is a cornerstone of modern drug discovery. For this compound, in silico methods can provide valuable insights into its potential biological activity and guide the design of more potent and selective derivatives.

Computational methodologies that could be applied include:

Molecular Docking: To predict the binding orientation and affinity of this compound and its derivatives to the active sites of various biological targets.

Pharmacophore Modeling: To identify the key chemical features responsible for biological activity, which can then be used to design new molecules with similar or improved properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate the chemical structure of the compounds with their biological activity. researchgate.net

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound and its interaction with the target protein over time. unica.it

These computational predictions must be validated through rigorous experimental methodologies . High-throughput screening (HTS) of compound libraries against a panel of biological targets can rapidly identify initial hits. nih.govstanford.edu Subsequent in vitro and in vivo assays are then necessary to confirm the activity and elucidate the mechanism of action.

Identification of Undiscovered Biological Targets and Pathways

The piperidine-4-carboxamide scaffold is known to interact with a variety of biological targets, suggesting a broad therapeutic potential. Research on derivatives has pointed towards activities such as dopamine (B1211576) reuptake inhibition, analgesia, and antibacterial effects. researchgate.net Furthermore, related compounds have been investigated as inhibitors of anaplastic lymphoma kinase (ALK) for cancer therapy and as antagonists of the transient receptor potential vanilloid-1 (TRPV1) for pain management. researchgate.netnih.govresearchgate.net

A crucial future research direction for this compound is the systematic screening against a wide array of biological targets to uncover novel activities. This "target fishing" or "target deconvolution" approach can be facilitated by techniques such as:

Phenotypic Screening: Assessing the effect of the compound on cellular or organismal phenotypes to identify its biological function without a preconceived target.

Chemical Proteomics: Using affinity-based probes to isolate and identify the protein targets of the compound from a complex biological sample.

Transcriptomic and Proteomic Profiling: Analyzing changes in gene and protein expression in response to treatment with the compound to identify affected pathways.

The unique cyclooctyl moiety may confer a distinct pharmacological profile, potentially leading to the discovery of novel biological targets and pathways that are not modulated by other piperidine-4-carboxamide derivatives.

Development of this compound Derivatives for Specific Applications

Based on the known activities of related compounds and the potential for discovering new targets, derivatives of this compound could be developed for a range of specific therapeutic applications.

Table 2: Potential Therapeutic Applications for this compound Derivatives

| Therapeutic Area | Potential Target(s) | Rationale based on Related Compounds |

| Pain Management | Opioid receptors, TRPV1 channels | Phenylpiperidine derivatives like fentanyl are potent analgesics. painphysicianjournal.comwikipedia.org Piperidine carboxamides have been developed as TRPV1 antagonists. nih.govresearchgate.net |

| Central Nervous System (CNS) Disorders | Dopamine transporters, Serotonin (B10506) receptors | Piperidine derivatives have shown potent dopamine reuptake inhibition. researchgate.net Related structures have been explored as ligands for serotonin receptors. acs.org |

| Oncology | Anaplastic Lymphoma Kinase (ALK), Tubulin | Piperidine carboxamide derivatives have been identified as ALK inhibitors. researchgate.net Other carboxamides have shown antiproliferative activity by inhibiting tubulin. nih.gov |

| Infectious Diseases | Bacterial enzymes, Proteasome | Piperidine-4-carboxamide derivatives have demonstrated antibacterial activity. researchgate.net Recent studies have identified piperidine carboxamides as proteasome inhibitors for treating malaria. nih.gov |

The development of derivatives for these applications will require a multidisciplinary approach, integrating medicinal chemistry, pharmacology, and toxicology. Structure-activity relationship studies will be crucial to optimize the potency, selectivity, and safety profile of the lead compounds. The ultimate goal is to translate promising preclinical findings into novel therapeutics that can address unmet medical needs.

Q & A

Q. What synthetic methodologies are recommended for N-cyclooctylpiperidine-4-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring. Key steps include:

- Amide bond formation : Coupling cyclooctylamine with activated piperidine-4-carboxylic acid derivatives (e.g., using EDCI/HOBt or carbodiimide reagents) under inert atmospheres .

- Purification : Column chromatography (silica gel, eluent gradients of hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

- Yield optimization : Control reaction temperature (0–25°C), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 amine:acid) to minimize side products .

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from experimental design variations. Mitigation strategies include:

- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds .

- Data validation : Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .

- Batch variability : Characterize compound purity (HPLC ≥98%) and confirm stability under assay conditions (e.g., pH 7.4, 37°C) .

Q. What strategies enhance the pharmacokinetic (PK) profile of this compound analogs?

- Methodological Answer : Optimize PK through structure-activity relationship (SAR) studies:

| Modification | Impact | Example |

|---|---|---|

| Cyclooctyl substituents | Adjust lipophilicity (logP 2.5–3.5) to improve membrane permeability | Bulkier groups (e.g., adamantyl) reduce metabolic clearance |

| Piperidine N-substitution | Introduce polar groups (e.g., hydroxyl) to enhance aqueous solubility | 4-Hydroxy substitution increases t₁/₂ in plasma |

| Prodrug design | Mask carboxamide as esters for sustained release | Ethyl ester derivatives show 2-fold higher oral bioavailability in rodent models |

Q. How can computational methods guide the design of this compound analogs?

- Methodological Answer : Use molecular modeling pipelines:

- Docking studies : Glide or AutoDock Vina to predict binding poses in target proteins (e.g., GPCRs) .

- MD simulations : GROMACS for assessing stability of ligand-receptor complexes (50 ns trajectories, RMSD <2 Å) .

- ADMET prediction : SwissADME or QikProp to optimize parameters (e.g., BBB permeability, CYP inhibition) .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in N-cyclooctylpiperidine-4-carboxamide studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.